Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate, also known as MBO-propanoate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of thiophene carboxylic acid methyl esters, which are widely used as intermediates in the synthesis of various organic compounds. In
Scientific Research Applications
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in various scientific research applications, including in the synthesis of novel compounds with potential biological activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used as a key intermediate in the synthesis of novel pyrazole derivatives with potential anti-inflammatory and anti-tumor activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been used in the synthesis of novel benzofuran derivatives with potential anti-cancer activities.
Mechanism Of Action
The mechanism of action of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete is not well understood, but it is believed to exert its biological activities through the modulation of various cellular pathways. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical And Physiological Effects
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer activities. For instance, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells.
Advantages And Limitations For Lab Experiments
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete has several advantages for lab experiments, including its high purity, ease of synthesis, and potential biological activities. However, there are also some limitations to its use in lab experiments, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the use of Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete in scientific research. One potential direction is the synthesis of novel derivatives with improved biological activities. Additionally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. Finally, Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoatete could be used in the development of new diagnostic tools for the detection of various diseases.
properties
CAS RN |
137090-42-7 |
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Product Name |
Methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate |
Molecular Formula |
C8H7BrO3S |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
methyl 3-(5-bromothiophen-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H7BrO3S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3H,4H2,1H3 |
InChI Key |
LXADGPLPPGQZNI-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC=C(S1)Br |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(S1)Br |
synonyms |
5-BROMO-BETA-OXO-2-THIOPHENEPROPANOIC ACID METHYL ESTER |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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